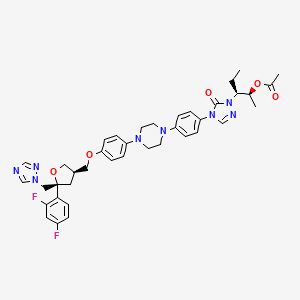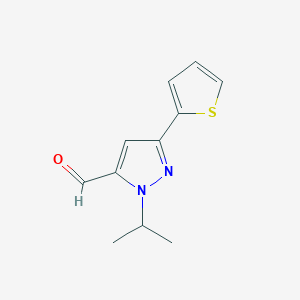![molecular formula C15H24 B15291924 (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane CAS No. 20479-06-5](/img/structure/B15291924.png)
(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular framework makes it a subject of interest for synthetic chemists aiming to explore novel chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane typically involves multiple steps, starting from simpler organic molecules. One common approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for exploring biological activity and potential therapeutic applications.
Medicine: It may be investigated for its potential as a drug candidate or as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol: This compound shares a similar tricyclic structure but differs in functional groups and stereochemistry.
(1R,6S,7R,10R)-1-Methylbicyclo[4.3.1]decane-7,10-diol: Another related compound with a different ring system and functional groups.
Uniqueness
The uniqueness of (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[44002,7]decane lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
20479-06-5 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14?,15+/m1/s1 |
Clé InChI |
UPVZPMJSRSWJHQ-KYRRZXGASA-N |
SMILES isomérique |
CC(C)C1CC[C@]2([C@H]3[C@@H]1C2C(=C)CC3)C |
SMILES canonique |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)



![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)

![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)




